
Haematocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haematocin, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O6S2 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Haematocin is characterized by its diketopiperazine structure, which is known for exhibiting bioactivity. The compound has been isolated from various natural sources, including specific fungal cultures. Its structure was elucidated using spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are critical for understanding its functional properties in biological systems .
Biomedical Applications
1. Antifungal Activity
this compound has demonstrated significant antifungal properties, making it a candidate for developing new antifungal agents. Studies have shown that it inhibits the growth of various fungal strains, which is particularly important in addressing the rising issue of antifungal resistance. This property positions this compound as a valuable compound in the pharmaceutical industry for treating fungal infections .
2. Drug Development
The unique structural characteristics of this compound allow it to interact with biological targets effectively. Research indicates that compounds like this compound can be modified to enhance their therapeutic efficacy and reduce toxicity. This adaptability makes this compound a promising lead compound in drug discovery processes aimed at developing novel therapeutics for infectious diseases .
Case Study 1: Antifungal Efficacy
A study conducted by Morita et al. highlighted the antifungal activity of this compound against several pathogenic fungi. The research employed various methods, including agar diffusion assays and minimum inhibitory concentration (MIC) determinations, to evaluate the efficacy of this compound. Results indicated that this compound exhibited potent antifungal effects comparable to established antifungal agents .
Case Study 2: Structural Modifications for Enhanced Activity
Further research focused on synthesizing analogs of this compound to improve its pharmacological profile. By modifying specific functional groups within the diketopiperazine framework, researchers were able to enhance the compound's solubility and bioavailability, leading to improved therapeutic outcomes in preclinical models .
Data Table: Summary of this compound Applications
特性
分子式 |
C24H26N2O6S2 |
---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
[(1R,4S,5S,11R,14S,15S)-15-acetyloxy-1,11-bis(methylsulfanyl)-2,12-dioxo-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,8,16,18-tetraen-5-yl] acetate |
InChI |
InChI=1S/C24H26N2O6S2/c1-13(27)31-17-9-5-7-15-11-23(33-3)22(30)26-20-16(8-6-10-18(20)32-14(2)28)12-24(26,34-4)21(29)25(23)19(15)17/h5-10,17-20H,11-12H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1 |
InChIキー |
FPNHTLQJBSBNHG-KHTMQFLISA-N |
異性体SMILES |
CC(=O)O[C@H]1C=CC=C2[C@@H]1N3C(=O)[C@@]4(CC5=CC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC |
正規SMILES |
CC(=O)OC1C=CC=C2C1N3C(=O)C4(CC5=CC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC |
同義語 |
haematocin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。